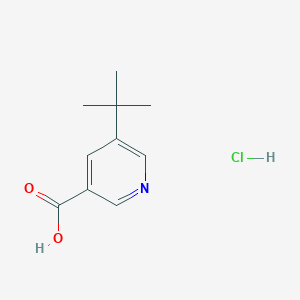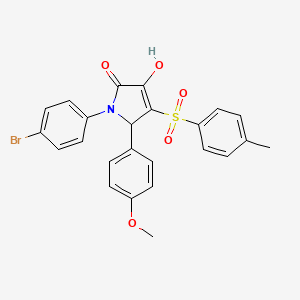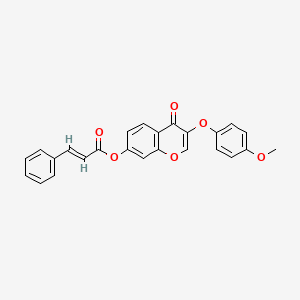
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide, also known as AB-DFE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a complex process and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide has shown potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the activity of certain enzymes that are required for cancer cell growth and proliferation.
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases. This compound has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide is complex and involves multiple pathways. This compound works by inhibiting the activity of certain enzymes, including poly(ADP-ribose) polymerase (PARP) and glycogen synthase kinase-3β (GSK-3β). These enzymes are involved in various cellular processes, including DNA repair and cell signaling. By inhibiting these enzymes, 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide can disrupt cancer cell growth and protect neurons from damage.
Biochemical and Physiological Effects:
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces cell death. In neurons, 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide protects against oxidative stress and inflammation, which are common factors in neurodegenerative diseases. 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide is also stable under normal laboratory conditions and can be stored for extended periods. However, there are some limitations to using 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide in lab experiments. This compound is relatively expensive and may not be readily available in some research settings. Additionally, the mechanism of action of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide is complex and may require specialized expertise to fully understand.
Direcciones Futuras
There are several future directions for research on 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of new therapeutic agents based on the structure of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide. Researchers are also studying the potential use of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide in combination with other drugs to enhance its effectiveness. Additionally, there is ongoing research into the mechanism of action of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide is a complex chemical compound that has shown promising results in various areas of scientific research. This compound has potential applications in cancer research, neurodegenerative disease research, and other fields. The synthesis of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide is a complex process that requires careful control of reaction conditions and purification steps. Future research on 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide will focus on developing new therapeutic agents, studying its mechanism of action, and exploring its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide is a complex process that involves multiple steps. The starting material is 2,2-difluoroethylamine, which is reacted with 4-amino-1-butanol to form the intermediate product, 4-amino-N-butyl-1-(2,2-difluoroethyl)pyrazole-3-carboxamide. This intermediate is then treated with various reagents to form the final product, 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide. The synthesis of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide requires careful control of reaction conditions and purification steps to obtain a high yield of the final product.
Propiedades
IUPAC Name |
4-amino-N-butyl-1-(2,2-difluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4O/c1-2-3-4-14-10(17)9-7(13)5-16(15-9)6-8(11)12/h5,8H,2-4,6,13H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOXTQFALWDCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=NN(C=C1N)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2548417.png)


![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea](/img/structure/B2548427.png)
![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)
![1-(Azepan-1-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2548433.png)



![4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2548439.png)
![(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2548440.png)